1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Overview
Description
2-demethylindomethacin is indole-3-acetic acid substituted on nitrogen with a 4-chlorobenzoyl group and at C-5 by a methoxy group. It is a member of indole-3-acetic acids, a N-acylindole and a member of monochlorobenzenes.
Scientific Research Applications
Vibrational and Theoretical Studies
A study by Jubert et al. (2005) explored the vibrational spectra of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid (Indometacin) using mid and far-infrared spectroscopy. This research involved ab initio calculations and molecular dynamics to scan the conformational space of the compound. The study provided insights into the molecular electrostatic potential maps and topological aspects of the compound (Jubert et al., 2005).
Cytotoxic Activity and Structural Characterization
Camacho-Camacho et al. (2008) synthesized and characterized organotin derivatives of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid and evaluated their cytotoxic properties against lung adenocarcinoma and cervical cancer cell lines. This research contributed to understanding the potential therapeutic applications of these compounds in cancer treatment (Camacho-Camacho et al., 2008).
Anti-Inflammatory and Antipyretic Activities
The anti-inflammatory and antipyretic properties of Indomethacin were investigated by Winter et al. (1963). They found that Indomethacin is a potent inhibitor of edema and has significant antipyretic capabilities, indicating its potential in therapeutic applications for inflammation and fever control (Winter et al., 1963).
Synthesis and Process Control
Research by Rusu et al. (1998) detailed a new method for synthesizing Indomethacin, streamlining certain stages of the existing processes. They used chromatographic and spectroscopic methods to control and validate each stage of the synthesis, contributing to more efficient production methods for this compound (Rusu et al., 1998).
Crystal Structure Analysis
A study by Kim et al. (1993) determined the molecular structure of acemetacin, a derivative of Indomethacin, using single crystal X-ray diffraction. This provided valuable insights into the conformation and stability of the compound, essential for its pharmaceutical applications (Kim et al., 1993).
Metal Ion Interactions
Dendrinou-Samara et al. (1998) studied the complexes of Zn(II), Cd(II), and Pt(II) metal ions with Indomethacin. They characterized these complexes and investigated their antibacterial and growth inhibitory activities, highlighting the potential for developing new therapeutic agents (Dendrinou-Samara et al., 1998).
Polymorphism in Synthesis
Yamamoto (1968) reported on the polymorphism observed in the synthesis of 1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, a potent antiinflammatory drug. This study contributed to understanding the different crystal forms and their implications in drug formulation (Yamamoto, 1968).
properties
Product Name |
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid |
---|---|
Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |
InChI Key |
DHEMTWWLRLOBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.